
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Scientific Research Applications
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: The compound can be used in the synthesis of phosphorus-containing polymers and materials.
Biological Studies: The compound can be used to study the effects of phosphorus-containing compounds on biological systems
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dioxaphospholane ring.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group and a boronic acid functional group.
Uniqueness
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
65534-00-1 |
|---|---|
Molecular Formula |
C4H8ClO3P |
Molecular Weight |
170.53 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3 |
InChI Key |
NJKGGXIVXBWFTO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COP(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


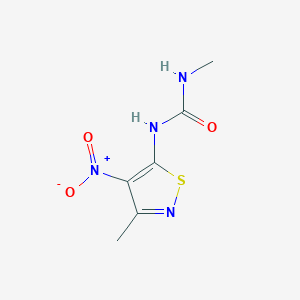
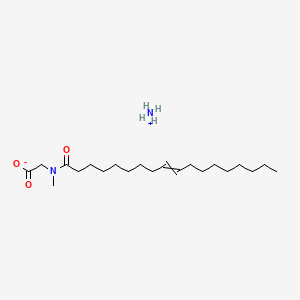
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)




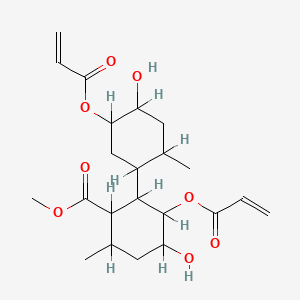
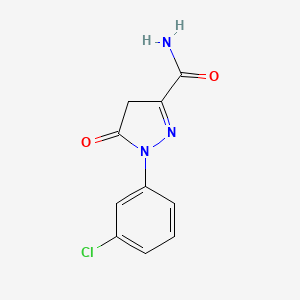
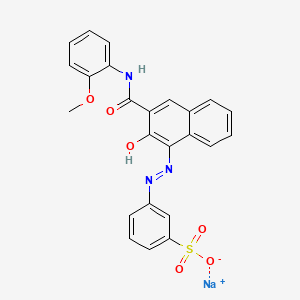
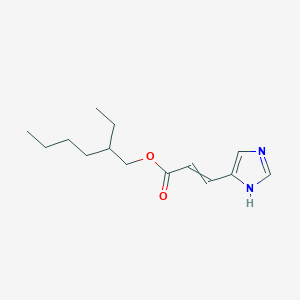
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)

